molecular formula C10H15BrClN B13455554 4-(4-Bromophenyl)butan-1-amine hydrochloride

4-(4-Bromophenyl)butan-1-amine hydrochloride

Cat. No.: B13455554
M. Wt: 264.59 g/mol
InChI Key: OXMHUPULHQEZQT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C10H15BrClN. It is a derivative of butan-1-amine, where a bromophenyl group is attached to the fourth carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)butan-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with butan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro or nitrile compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-(4-Bromophenyl)butan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions involving amine compounds.

    Medicine: As a precursor for the development of pharmaceutical drugs targeting specific receptors or enzymes.

    Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)butan-1-amine hydrochloride
  • 4-(4-Fluorophenyl)butan-1-amine hydrochloride
  • 4-(4-Methylphenyl)butan-1-amine hydrochloride

Uniqueness

4-(4-Bromophenyl)butan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

4-(4-bromophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H

InChI Key

OXMHUPULHQEZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN)Br.Cl

Origin of Product

United States

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